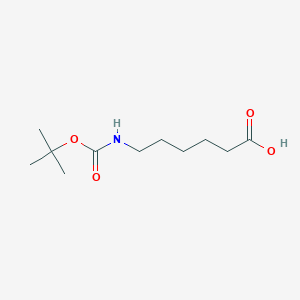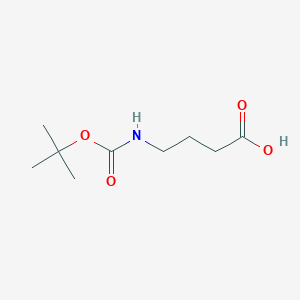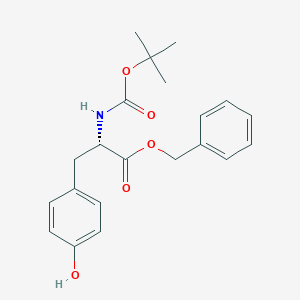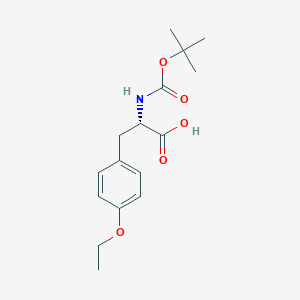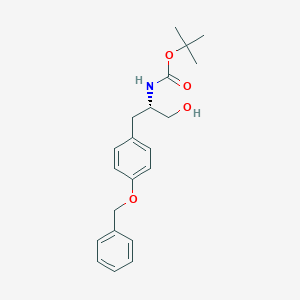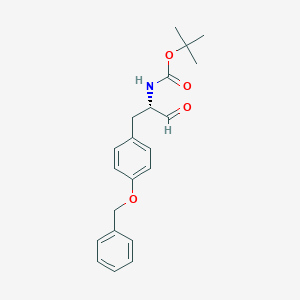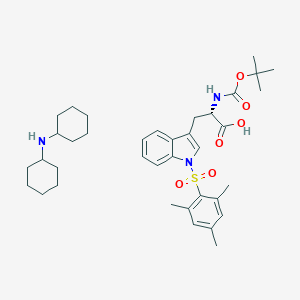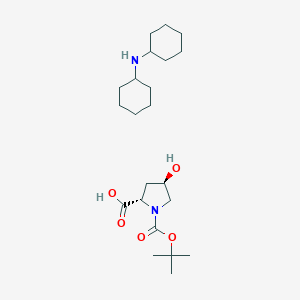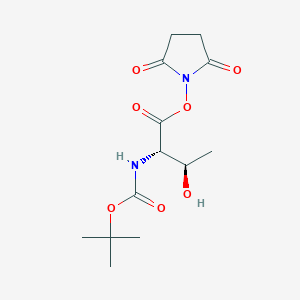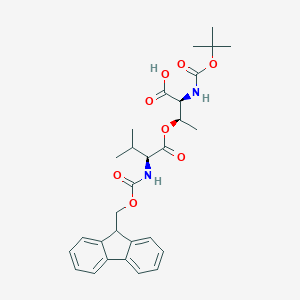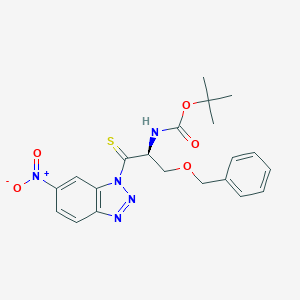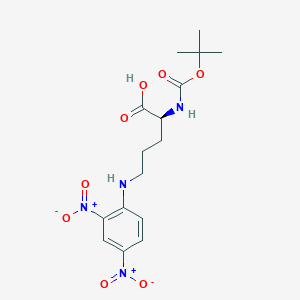
BOC-ORN(DNP)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-ORN(DNP)-OH, also known as N-α-tert-Butoxycarbonyl-L-ornithine-2,4-dinitrophenyl ester, is a compound used primarily in peptide synthesis. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group and a 2,4-dinitrophenyl (DNP) ester group, which are essential for its stability and reactivity in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ORN(DNP)-OH typically involves the protection of the amino group of ornithine with a BOC group, followed by the esterification of the carboxyl group with 2,4-dinitrophenylhydrazine. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
BOC-ORN(DNP)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The DNP ester group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 2,4-dinitrophenol
Deprotection: The BOC group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield free ornithine.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in esterification reactions.
Trifluoroacetic Acid (TFA): Used for the removal of the BOC protecting group.
Methanol and Sulfuric Acid: Used in the preparation of 2,4-dinitrophenylhydrazine solutions.
Major Products Formed
Ornithine Derivatives: Formed through substitution reactions.
2,4-Dinitrophenol: Formed through hydrolysis of the ester bond.
Free Ornithine: Formed through deprotection of the BOC group.
Applications De Recherche Scientifique
BOC-ORN(DNP)-OH has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding .
Mécanisme D'action
The mechanism of action of BOC-ORN(DNP)-OH involves its role as a protected amino acid derivative in peptide synthesis. The BOC group protects the amino group of ornithine, preventing unwanted side reactions during peptide bond formation. The DNP ester group serves as a leaving group, facilitating the formation of peptide bonds under appropriate conditions. The compound interacts with various molecular targets, including enzymes and receptors, through its amino acid backbone and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
BOC-Lys(DNP)-OH: A similar compound with lysine instead of ornithine.
BOC-Arg(DNP)-OH: A derivative of arginine with similar protecting groups.
Fmoc-ORN(DNP)-OH: A compound with a different protecting group (Fmoc) instead of BOC .
Uniqueness
BOC-ORN(DNP)-OH is unique due to its specific combination of protecting groups and its role in peptide synthesis. The BOC group provides stability under a wide range of conditions, while the DNP ester group offers a versatile leaving group for various chemical reactions. This combination makes it particularly useful in the synthesis of complex peptides and proteins.
Propriétés
IUPAC Name |
(2S)-5-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O8/c1-16(2,3)28-15(23)18-12(14(21)22)5-4-8-17-11-7-6-10(19(24)25)9-13(11)20(26)27/h6-7,9,12,17H,4-5,8H2,1-3H3,(H,18,23)(H,21,22)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVAXTMGYWSFHF-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443594 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82518-61-4 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
